molecular formula C19H22N2O5S B3639141 4-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate

4-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B3639141
M. Wt: 390.5 g/mol
InChI Key: ITZYIYNVRCNHMH-UHFFFAOYSA-N
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Description

4-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylsulfamoyl group, a phenylcarbamoyl group, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(Tert-butylsulfamoyl)aniline: This intermediate is synthesized by reacting tert-butylamine with 4-nitrobenzenesulfonyl chloride under basic conditions.

    Formation of 4-(Tert-butylsulfamoyl)phenyl isocyanate: The intermediate 4-(Tert-butylsulfamoyl)aniline is then reacted with phosgene to form the corresponding isocyanate.

    Coupling with 4-Aminophenyl acetate: The final step involves the reaction of 4-(Tert-butylsulfamoyl)phenyl isocyanate with 4-aminophenyl acetate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(Methylsulfamoyl)phenyl]carbamoyl}phenyl acetate: Similar structure but with a methyl group instead of a tert-butyl group.

    4-{[4-(Ethylsulfamoyl)phenyl]carbamoyl}phenyl acetate: Similar structure but with an ethyl group instead of a tert-butyl group.

    4-{[4-(Isopropylsulfamoyl)phenyl]carbamoyl}phenyl acetate: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

The uniqueness of 4-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate lies in its tert-butylsulfamoyl group, which provides steric hindrance and influences the compound’s reactivity and binding affinity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

[4-[[4-(tert-butylsulfamoyl)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13(22)26-16-9-5-14(6-10-16)18(23)20-15-7-11-17(12-8-15)27(24,25)21-19(2,3)4/h5-12,21H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZYIYNVRCNHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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